molecular formula C12H6F3NO2 B8809984 3',4',5'-Trifluoro-2-nitrobiphenyl CAS No. 1056196-56-5

3',4',5'-Trifluoro-2-nitrobiphenyl

Cat. No. B8809984
M. Wt: 253.18 g/mol
InChI Key: LFADBBPCVQXYLW-UHFFFAOYSA-N
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Description

“3’,4’,5’-Trifluoro-2-nitrobiphenyl” is a chemical compound with the molecular formula C12H6F3NO2 . It is an important intermediate in the synthesis of fluorobenzene pyrrole bacterium amine .


Synthesis Analysis

The synthesis of “3’,4’,5’-Trifluoro-2-nitrobiphenyl” involves several steps . The raw materials, including 3,4,5-trifluorobenzeneboronic acid and ortho-nitro substituted benzene, are dissolved in a solvent. A catalyst and an acid-binding agent are then added. The mixture is stirred until the reaction is complete. The product is then washed, extracted to obtain an organic phase, concentrated, and recrystallized to obtain "3’,4’,5’-Trifluoro-2’-nitrobiphenyl" .


Molecular Structure Analysis

The molecular structure of “3’,4’,5’-Trifluoro-2-nitrobiphenyl” is complex, with a molecular weight of 253.177 Da . The structure includes a biphenyl group with three fluorine atoms and a nitro group .

Safety And Hazards

The safety and hazards associated with “3’,4’,5’-Trifluoro-2-nitrobiphenyl” are not specified in the available resources. It is recommended to handle this compound with care, using personal protective equipment and ensuring adequate ventilation .

properties

CAS RN

1056196-56-5

Product Name

3',4',5'-Trifluoro-2-nitrobiphenyl

Molecular Formula

C12H6F3NO2

Molecular Weight

253.18 g/mol

IUPAC Name

1,2,3-trifluoro-5-(2-nitrophenyl)benzene

InChI

InChI=1S/C12H6F3NO2/c13-9-5-7(6-10(14)12(9)15)8-3-1-2-4-11(8)16(17)18/h1-6H

InChI Key

LFADBBPCVQXYLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C(=C2)F)F)F)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 500 mg (1.49 mmol) of 3,4,5-trifluoro-1-(6-bromo-6-nitrocyclohex-3-en-1-yl)-benzene from example 2.4 in 10 ml of toluene were added 200 mg (0.6 mmol) of tetrabutylammonium bromide and 15 ml of aqueous NaOH (4M) and the mixture was stirred for 24 h at room temperature. During the reaction, air was sparged through the mixture. Then the reaction mixture was stirred for another 12 h at 50° C. After cooling to room temperature, the phases were separated, the aqueous phase was extracted with ethylacetate (3×10 ml) and the organic phases were dried over Na2SO4. Column chromatography (SiO2, cyclohexane/ethylacetate 8:1) yielded 218 mg (0.86 mmol, 58% of theory) of the title compound as a reddish solid.
Name
3,4,5-trifluoro-1-(6-bromo-6-nitrocyclohex-3-en-1-yl)-benzene
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500 mg
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reactant
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15 mL
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10 mL
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200 mg
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Synthesis routes and methods II

Procedure details

A well-inertized pressure vessel was initially charged with a mixture of 49.6 g (0.113 mol) of a 40% solution of 3,4,5-trifluorophenylboronic acid in tetrahydrofuran from preliminary stage a) with 121.6 g (0.304 mol) of a 10% sodium hydroxide solution and 19.7 g (0.124 mol) of 2-nitrochlorobenzene. The particular ligand was then added at room temperature, the mixture was stirred and the palladium(II) chloride was finally added. Subsequently, the reaction mixture was heated to 105° C. This established a pressure of approx. 3-4 bar. After about 12 hours of reaction time, the pressure vessel was decompressed to standard pressure and cooled to 30° C., and the reaction mixture was discharged. For workup, the reaction mixture was taken up in tert-butyl methyl ether, the phases were separated and the aqueous phase re-extracted twice with tert-butyl methyl ether. The solvents were distilled off completely under reduced pressure, the final weight was determined and the content of the crude 3,4,5-trifluoro-2′-nitrobiphenyl was analyzed by means of quantitative HPLC. If desired, the crude 3,4,5-trifluoro-2′-nitrobiphenyl can be purified further, for example by crystallization from isobutanol.
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